Propolone C -

Propolone C

Catalog Number: EVT-1579213
CAS Number:
Molecular Formula: C33H42O5
Molecular Weight: 518.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Propolone C can be synthesized from several sources, including the transesterification of propylene carbonate with methanol or through the reaction of propylene oxide with carbon dioxide. It belongs to the class of cyclic carbonates, which are characterized by their ring structure containing carbonyl groups. This compound is utilized in various industrial applications due to its unique properties.

Synthesis Analysis

Methods

  1. Transesterification: One common method for synthesizing propylene carbonate involves the transesterification of propylene carbonate with methanol. This process can utilize various catalysts, including basic salts and metal oxides, to enhance reaction efficiency .
  2. Carbon Dioxide Utilization: Another method involves the reaction of propylene oxide with carbon dioxide under high pressure and temperature conditions. This method not only produces propylene carbonate but also helps in carbon dioxide fixation, making it an environmentally friendly option .
  3. One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that combine epoxidation and cycloaddition reactions to produce propylene carbonate efficiently .

Technical Details

Molecular Structure Analysis

Structure

Propolone C features a five-membered cyclic structure with two carbonyl groups. The molecular structure can be represented as follows:

Structure O=C(O)C(C)O\text{Structure }\quad O=C(O)C(C)O

Data

  • Molecular Weight: 102.09 g/mol
  • Density: Approximately 1.2 g/cm³
  • Boiling Point: Around 242 °C
  • Melting Point: Approximately -48 °C

The cyclic nature of propylene carbonate contributes to its stability and reactivity in various chemical processes.

Chemical Reactions Analysis

Reactions

Propolone C can undergo several chemical reactions, including:

  1. Nucleophilic Attack: The carbonyl groups in the cyclic structure can be attacked by nucleophiles, leading to ring-opening reactions that produce linear carbonates or alcohols.
  2. Transesterification: As mentioned earlier, it can react with alcohols to form esters, which are valuable in various applications.
  3. Polymerization: Propolone C can also serve as a monomer for synthesizing polycarbonates through polymerization reactions.

Technical Details

The reactivity of propylene carbonate allows it to participate in diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Process

The mechanism of action for propylene carbonate primarily involves its role as a solvent or reactant in chemical reactions. Its ability to solvate various ionic and polar compounds enhances reaction rates and yields.

  1. Solvation: Propolone C's polar nature allows it to solvate ions effectively, facilitating reactions such as nucleophilic substitutions.
  2. Catalytic Role: In some reactions, it acts as a catalyst or co-catalyst, enhancing the efficiency of chemical transformations.

Data

Studies have shown that using propylene carbonate as a solvent can increase the rate of certain reactions by up to 50%, demonstrating its effectiveness in facilitating chemical processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Odorless
  • Viscosity: Relatively low viscosity compared to other organic solvents
  • Solubility: Highly soluble in water and many organic solvents

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo hydrolysis under certain conditions, producing propylene glycol and carbon dioxide.

Relevant analyses indicate that propylene carbonate exhibits low toxicity levels, making it suitable for various applications without significant environmental impact.

Applications

Scientific Uses

Propolone C is utilized across various scientific fields due to its unique properties:

  1. Solvent in Organic Chemistry: Commonly used as a solvent for reactions involving polar compounds due to its high dielectric constant.
  2. Electrolyte in Batteries: Serves as a component in electrolytes for lithium-ion batteries, enhancing performance due to its stability and conductivity .
  3. Chemical Intermediate: Acts as an intermediate for synthesizing other chemicals such as dimethyl carbonate and polycarbonates .
  4. Industrial Applications: Used in coatings, adhesives, and personal care products due to its favorable properties.
Introduction to Propranolol: Historical Context and Pharmacological Significance

Discovery and Development of Beta-Adrenergic Receptor Antagonists

The genesis of propranolol originated from Raymond Ahlquist's groundbreaking receptor theory, published in his seminal 1948 paper. Ahlquist postulated the existence of two distinct adrenergic receptor subtypes—alpha (α) and beta (β)—based on differential tissue responses to catecholamines [6] [10]. This theoretical framework provided the essential conceptual foundation for targeted pharmacological intervention, though it remained largely overlooked for nearly a decade. British pharmacologist Sir James W. Black, then at Imperial Chemical Industries (ICI), recognized the therapeutic potential of selectively blocking β-adrenergic receptors to reduce cardiac oxygen demand in angina pectoris patients. As Black acknowledged: "This work would not have started but for the existence of the Ahlquist concept" [10].

The path to propranolol involved systematic molecular engineering:

  • Pronethalol (Alderlin®): The first clinically trialed beta-blocker (1962), synthesized by replacing the 3,4-dichloro substituents of dichloroisoproterenol (DCI) with a naphthalene ring. While effective for angina and arrhythmias, its development was halted due to thymic tumors observed in murine toxicology studies and limited clinical utility [6].
  • Propranolol (Inderal®): Synthesized in 1964 through strategic molecular modifications to enhance safety and efficacy. The addition of an oxy-methylene bridge (-OCH2-) between the naphthalene ring and the ethanolamine side chain created a more potent, stable compound without pronethalol's carcinogenic risk [6]. Clinical trials demonstrated superior β-receptor affinity and broader therapeutic applications, leading to its approval in 1964 [2] [6].

Table 1: Evolution of Early Beta-Blockers

CompoundYear IntroducedMolecular InnovationClinical LimitationsSignificance
Pronethalol1962Naphthalene ring substitutionThymic tumors in mice; limited efficacyFirst clinical beta-blocker
Propranolol1964Oxy-methylene bridge additionNon-selective β-blockadeFirst commercially successful beta-blocker; paradigm shift
Practolol1970Cardioselectivity (β1)Oculomucocutaneous syndromeDemonstrated receptor subtype specificity
Atenolol1976Hydrophilicity; reduced CNS penetrationLimited lipid solubilityFirst "ideal" cardioselective blocker

This iterative development process established core principles in medicinal chemistry: molecular specificity, structure-activity relationships, and the critical importance of toxicological profiling in drug development [6].

Propranolol as a Paradigm Shift in Cardiovascular Therapeutics

Propranolol's mechanism as a competitive, nonselective β1/β2-adrenoreceptor antagonist (class II antiarrhythmic) produced unprecedented cardiovascular effects [1] [5]. By inhibiting catecholamine binding, it reduces sinus node automaticity, slows atrioventricular conduction, decreases myocardial contractility, and lowers cardiac output—all crucial therapeutic actions for ischemic heart conditions [8]. Its lipophilic nature enables efficient CNS penetration, contributing to additional effects on centrally-mediated sympathetic tone [1].

Landmark clinical trials validated its revolutionary impact:

  • Angina Pectoris: Demonstrated significant reduction in exercise-induced ischemia and attack frequency by decreasing myocardial oxygen demand [2] [4].
  • Beta-Blocker Heart Attack Trial (BHAT): This pivotal study (N=3,837) showed propranolol reduced all-cause mortality by 26% (9.8% vs. 7.2%, p<0.005) and sudden cardiac death by 28% (4.6% vs. 3.3%, p<0.05) post-myocardial infarction, establishing beta-blockade as standard secondary prevention [2] [4].
  • Hypertension: Although superseded as first-line therapy, propranolol demonstrated significant blood pressure reduction via multiple mechanisms: decreased cardiac output, renin-angiotensin-aldosterone system (RAAS) inhibition, and central sympathetic modulation [2] [4].

Table 2: Propranolol's Impact on Cardiovascular Therapeutics: Key Milestones

YearDevelopment MilestoneClinical Significance
1958Ahlquist's receptor theory applied by James BlackRational drug design approach initiated
1964Propranolol approved (UK)First commercially available beta-blocker
1967FDA approval (USA)Access to largest cardiovascular market
1975BHAT trial initiatedFirst large-scale mortality study for post-MI therapy
1981BHAT results publishedPropranolol established as life-saving post-MI therapy
1988Nobel Prize awarded to Sir James W. BlackRecognition of beta-blockers' therapeutic revolution

Beyond direct cardiac effects, propranolol uniquely modulates platelet aggregation. A meta-analysis (31 studies) demonstrated that non-selective beta-blockers significantly decrease platelet activation (standardized mean difference: -0.54, 95% CI: -0.85–-0.24, p<0.0001), with propranolol showing pronounced effects due to its lipophilicity and non-selectivity [2]. This anti-thrombotic property contributes to its efficacy in secondary cardiovascular prevention.

Evolution of Clinical Indications: From Angina Pectoris to Multidisciplinary Applications

Propranolol's therapeutic utility has dramatically expanded beyond its initial cardiovascular indications through systematic drug repurposing—a process accelerated by astute clinical observation and rigorous research [9]:

  • Neurological Applications:
  • Migraine Prophylaxis: Rabkin et al. serendipitously discovered this application during angina research [2]. A meta-analysis of 53 trials (N=2,403) demonstrated 44-65% reduction in migraine frequency (vs. 14% for placebo) [2] [4]. Proposed mechanisms include cerebral vasoconstriction, inhibition of platelet aggregation, and stabilization of serotonergic pathways [5].
  • Essential Tremor: Propranolol remains first-line therapy by reducing tremor amplitude through peripheral β2-adrenoreceptor blockade in skeletal muscle [4] [5].
  • Oncological Applications (Infantile Hemangiomas):
  • Léauté-Labrèze's 2008 serendipitous discovery revolutionized management of proliferating infantile hemangiomas (IH), particularly periocular forms causing visual impairment [7] [9]. Propranolol induces rapid involution (weeks) through three mechanisms: vasoconstriction (immediate), inhibited angiogenesis (VEGF, bFGF downregulation; intermediate), and apoptosis induction in endothelial cells (long-term) [7]. This repurposing exemplifies how clinical observation can identify novel therapeutic mechanisms.
  • Psychiatric and Performance Applications:
  • Performance Anxiety: Propranolol mitigates sympathetic manifestations (tachycardia, tremor, sweating) in acute stress situations [1] [3]. A psychoneuroendocrinology study combining propranolol with the Trier Social Stress Test (TSST) demonstrated significantly reduced salivary alpha-amylase (SNS marker) but paradoxically increased cortisol responses (HPA axis), revealing complex inter-system dynamics [3].
  • PTSD and Phobias: Emerging evidence suggests propranolol may disrupt memory reconsolidation when administered during traumatic memory retrieval, potentially reducing emotional intensity [4]. This application remains investigational but represents a novel neurobiological approach to psychiatric conditions.
  • Endocrine and Metabolic Applications:
  • Thyrotoxicosis: Propranolol rapidly controls tachycardia, tremors, and anxiety in thyroid storm by peripheral β-blockade and possibly inhibition of thyroxine-to-triiodothyronine conversion [1] [4].
  • Portal Hypertension: Used for primary prophylaxis against variceal bleeding in cirrhosis by reducing hepatic venous pressure gradient [4] [5].

Table 3: Propranolol's Repurposed Clinical Indications and Mechanisms

Therapeutic AreaKey IndicationPrimary Mechanism of ActionYear RecognizedEvidence Level
CardiologyAngina Pectoris↓ Myocardial O₂ demand; ↓ heart rate & contractility1964 (initial)Multiple RCTs
Post-MI mortality↓ Arrhythmias; ↓ platelet aggregation1981 (BHAT)Landmark trial
NeurologyMigraine prophylaxisCerebral vasoconstriction; 5-HT modulation1966 (serendipitous)Meta-analysis (53 trials)
Essential tremorPeripheral β₂-blockade in muscle1971RCTs established
OncologyInfantile hemangiomasVasoconstriction; ↓ VEGF/bFGF; ↑ apoptosis2008 (serendipitous)Multiple case series
PsychiatryPerformance anxietyPeripheral β-blockade of somatic symptoms1970sClinical studies
EndocrinologyThyrotoxicosis symptomsPeripheral β-blockade; possible T4→T3 inhibition1970sClinical consensus

This remarkable therapeutic expansion from a single cardiovascular indication to multisystem applications underscores propranolol's pharmacological versatility and serves as a paradigm for drug repurposing. The National Center for Advancing Translational Sciences (NCATS) now explicitly prioritizes such repurposing, with propranolol featured as a prime success story [9]. Each new application revealed novel dimensions of beta-adrenergic signaling in human pathophysiology, significantly advancing our understanding of receptor biology and systemic integration.

Properties

Product Name

Propolone C

IUPAC Name

(1R,4R,8S,10R)-1-benzoyl-4-(2-hydroxypropan-2-yl)-11,11-dimethyl-8,10-bis(3-methylbut-2-enyl)-3-oxatricyclo[6.3.1.02,6]dodec-2(6)-ene-7,12-dione

Molecular Formula

C33H42O5

Molecular Weight

518.7 g/mol

InChI

InChI=1S/C33H42O5/c1-20(2)14-15-23-19-32(17-16-21(3)4)27(35)24-18-25(31(7,8)37)38-28(24)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-14,16,23,25,37H,15,17-19H2,1-8H3/t23-,25-,32+,33-/m1/s1

InChI Key

ZWTGJCOSOVVWJL-MZVKZUHYSA-N

Synonyms

propolone C

Canonical SMILES

CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)OC(C3)C(C)(C)O)CC=C(C)C)C

Isomeric SMILES

CC(=CC[C@@H]1C[C@]2(C(=O)C3=C([C@](C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)O[C@H](C3)C(C)(C)O)CC=C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.